![molecular formula C21H21N3O3 B2796946 3-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034365-01-8](/img/structure/B2796946.png)
3-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]imidazolidine-2,4-dione is a chemical compound known for its diverse applications in scientific research. Its molecular formula is C21H20FN3O4, and it has a molecular weight of 397.406 g/mol. This compound is widely used in various fields, including drug synthesis and polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves the reaction of azetidin-3-yl derivatives with imidazolidine-2,4-dione under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]imidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halogenated derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]imidazolidine-2,4-dione has several scientific research applications, including:
Drug Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Polymer Chemistry: This compound plays a crucial role in the development of new polymers with unique properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Material Science: The compound is utilized in the creation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-(1-(3-(4-Fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
- 3-(1-(3-(2-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
Uniqueness
3-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]imidazolidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diphenylpropanoyl group contributes to its stability and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
3-[1-(3,3-diphenylpropanoyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-19(23-13-17(14-23)24-20(26)12-22-21(24)27)11-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUFHMYIOULEKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=O)CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
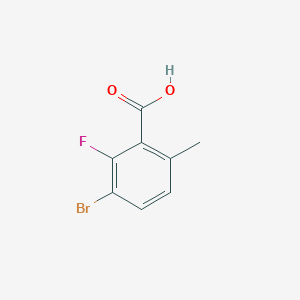
![4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine](/img/structure/B2796865.png)

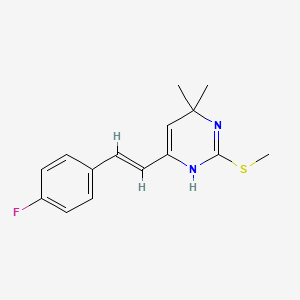
![Methyl 5-(((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2796870.png)
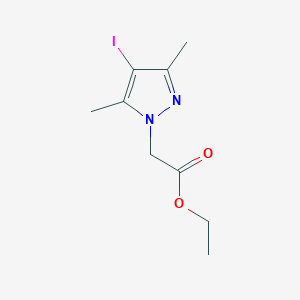
![N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B2796873.png)
![2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2796874.png)
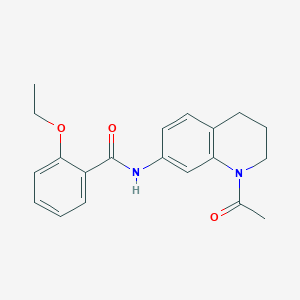
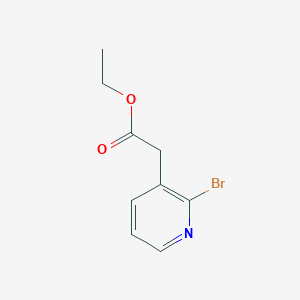
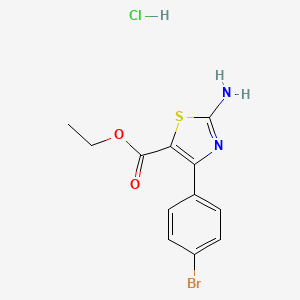
![methyl 3-{[(4-ethoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate](/img/structure/B2796881.png)
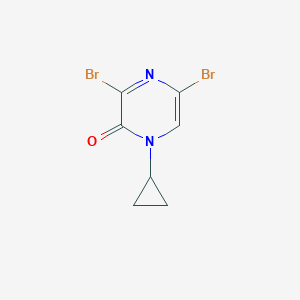
![2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-1H-indole](/img/structure/B2796886.png)
